molecular formula C17H21N3O4 B14166980 ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate CAS No. 900278-24-2

ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B14166980
CAS No.: 900278-24-2
M. Wt: 331.4 g/mol
InChI Key: JLICMZBHDIOHQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 6-methoxyindole with ethyl chloroformate to form ethyl 6-methoxyindole-2-carboxylate. This intermediate is then reacted with piperazine in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the methoxy group on the indole ring and the piperazine moiety. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

900278-24-2

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H21N3O4/c1-3-24-17(22)20-8-6-19(7-9-20)16(21)15-10-12-4-5-13(23-2)11-14(12)18-15/h4-5,10-11,18H,3,6-9H2,1-2H3

InChI Key

JLICMZBHDIOHQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC

solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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